molecular formula C10H9BrN2O2 B1407232 Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363383-11-2

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No. B1407232
CAS RN: 1363383-11-2
M. Wt: 269.09 g/mol
InChI Key: CSGSRUKWDLFCGI-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” is a chemical compound. It has a similar structure to other indazole derivatives . Indazole derivatives are often used as intermediate compounds in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” includes a bromine atom attached to the 4th position of the indazole ring and a methyl group attached to the 1st position . The carboxylate group is attached to the 3rd position of the indazole ring .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 269.1 and 255.07 .

Scientific Research Applications

Antifungal Activity

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate has been explored for its potential in antifungal applications. A study found that compounds similar to it, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrated moderate to excellent activities against various phytopathogenic fungi. This indicates the compound's potential utility in agricultural and pharmaceutical applications targeting fungal pathogens (Du et al., 2015).

Synthesis and Structural Analysis

The compound has been a focus in studies involving regiospecific synthesis, where researchers have developed methods to synthesize various isomers of related indazole compounds. This reflects its importance in chemical synthesis and the potential to create diverse molecular structures for various applications (Dandu et al., 2007).

Chemical Reactions and Derivatives

Studies have investigated the reactions of similar indazole-based compounds, such as their interactions with α-halo ketones and vicinal dibromides. These reactions lead to the formation of new compounds, suggesting a role in synthetic chemistry for the development of novel molecules (Schmidt et al., 2008).

Potential in Cancer Research

Certain derivatives of indazole compounds have shown potential in cancer research. For instance, some compounds exhibited weak growth inhibition on liver cancer cell lines, indicating the possibility of their application in cancer therapy (Huang et al., 2017).

Crystal and Molecular Structure

The crystal and molecular structure of related indazole compounds have been studied, providing insights into their physical and chemical properties. This research is crucial for understanding how these compounds interact in biological systems and their potential applications in material science (Cabildo et al., 2011).

Safety and Hazards

“Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGSRUKWDLFCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178311
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

CAS RN

1363383-11-2
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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